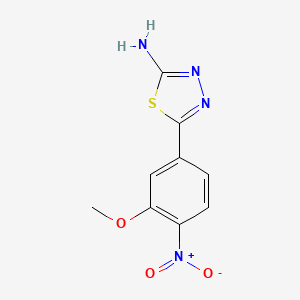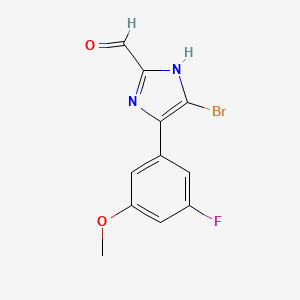![molecular formula C15H24NO5P B13696525 Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
Diethyl [4-(Boc-amino)phenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [4-(Boc-amino)phenyl]phosphonate is a chemical compound with the molecular formula C14H22NO5P It is a derivative of phosphonic acid and is characterized by the presence of a diethyl phosphonate group attached to a phenyl ring, which is further substituted with a Boc-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(Boc-amino)phenyl]phosphonate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-aminophenylphosphonic acid diethyl ester.
Boc Protection: The amino group of the 4-aminophenylphosphonic acid diethyl ester is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step results in the formation of this compound.
The reaction conditions generally involve:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 0°C
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Diethyl [4-(Boc-amino)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and bases such as cesium carbonate (Cs2CO3).
Major Products
Substitution Reactions: Alkylated phosphonates
Deprotection Reactions: 4-aminophenylphosphonic acid diethyl ester
Coupling Reactions: Various phosphonate derivatives
科学的研究の応用
Diethyl [4-(Boc-amino)phenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized phosphonates with industrial applications.
作用機序
The mechanism of action of Diethyl [4-(Boc-amino)phenyl]phosphonate involves its interaction with biological targets through its phosphonate group. The phosphonate moiety can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding.
類似化合物との比較
Diethyl [4-(Boc-amino)phenyl]phosphonate can be compared with other similar compounds such as:
Diethyl [4-amino)phenyl]phosphonate: Lacks the Boc protection, making it more reactive but less stable.
Diethyl [4-(methoxy)phenyl]phosphonate: Contains a methoxy group instead of an amino group, resulting in different reactivity and applications.
Diethyl [4-(hydroxy)phenyl]phosphonate: Contains a hydroxy group, which can participate in different types of chemical reactions compared to the amino group.
The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C15H24NO5P |
|---|---|
分子量 |
329.33 g/mol |
IUPAC名 |
tert-butyl N-(4-diethoxyphosphorylphenyl)carbamate |
InChI |
InChI=1S/C15H24NO5P/c1-6-19-22(18,20-7-2)13-10-8-12(9-11-13)16-14(17)21-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,17) |
InChIキー |
ZNMBUAIYYOKNEB-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


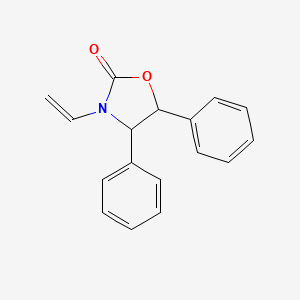
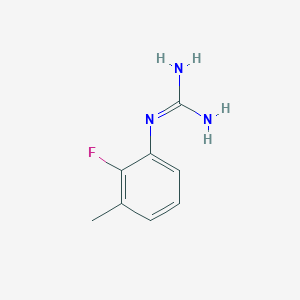
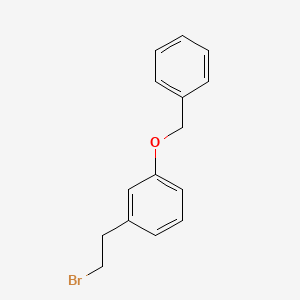
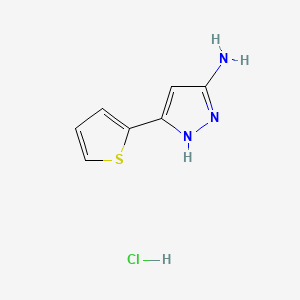
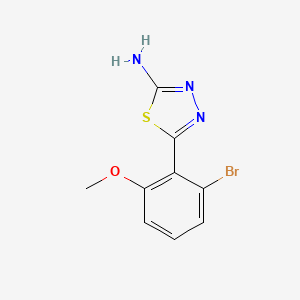
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
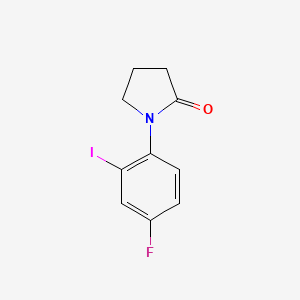

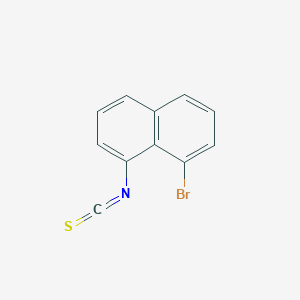
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
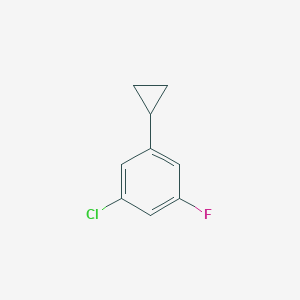
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
